REACTION_CXSMILES
|
[CH3:1][C:2]([CH3:12])([C:4](=[O:11])[CH2:5][N:6]1[CH:10]=[N:9][CH:8]=[N:7]1)[CH3:3].[H-].[Na+].Br[CH2:16][CH2:17][CH2:18][CH2:19][O:20][C:21]1[CH:26]=[CH:25][CH:24]=[CH:23][CH:22]=1.O>CN(C)C=O>[CH3:3][C:2]([CH3:12])([C:4](=[O:11])[CH:5]([N:6]1[CH:10]=[N:9][CH:8]=[N:7]1)[CH2:16][CH2:17][CH2:18][CH2:19][O:20][C:21]1[CH:26]=[CH:25][CH:24]=[CH:23][CH:22]=1)[CH3:1] |f:1.2|
|
Name
|
|
Quantity
|
14.3 g
|
Type
|
reactant
|
Smiles
|
CC(C)(C(CN1N=CN=C1)=O)C
|
Name
|
|
Quantity
|
19.5 g
|
Type
|
reactant
|
Smiles
|
BrCCCCOC1=CC=CC=C1
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
|
Name
|
|
Quantity
|
200 mL
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
2.3 g
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
|
Control Type
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AMBIENT
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Type
|
CUSTOM
|
Details
|
the mixture was subsequently stirred for 20 hours at room temperature
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
being kept at 20°-30° C.
|
Type
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TEMPERATURE
|
Details
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by cooling
|
Type
|
TEMPERATURE
|
Details
|
while cooling with ice
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Type
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ADDITION
|
Details
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After completion of the addition
|
Type
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STIRRING
|
Details
|
stirring
|
Type
|
WAIT
|
Details
|
was continued for 10 hours at 5°-10° C.
|
Duration
|
10 h
|
Type
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EXTRACTION
|
Details
|
the mixture was extracted with twice 100 ml of methylene chloride
|
Type
|
EXTRACTION
|
Details
|
The combined organic phases were extracted
|
Type
|
STIRRING
|
Details
|
by shaking with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over magnesium sulfate
|
Type
|
CUSTOM
|
Details
|
removal of the solvent under reduced pressure
|
Type
|
CUSTOM
|
Details
|
gave an oil from which
|
Type
|
CUSTOM
|
Details
|
on trituration with 20 ml of diisopropyl ether, 17 g of colorless crystals were precipitated
|
Reaction Time |
20 h |
Name
|
|
Type
|
|
Smiles
|
CC(C)(C(C(CCCCOC1=CC=CC=C1)N1N=CN=C1)=O)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |